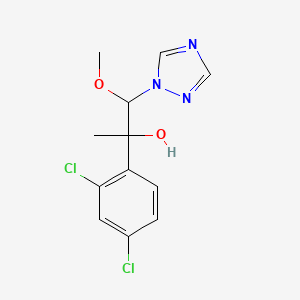
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazole ring, a dichlorophenyl group, and a methoxy-methyl group. Its molecular formula is C12H12Cl2N3O2.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- typically involves several steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Addition of the Methoxy-Methyl Group: The methoxy-methyl group is added through an alkylation reaction, using a methoxy-methyl halide and a strong base.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of fungal infections and certain cancers.
Industry: The compound is used in the formulation of various industrial products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cell wall synthesis and DNA replication, particularly in fungi and bacteria.
Pathways Involved: It inhibits key enzymes in the ergosterol biosynthesis pathway, leading to the disruption of cell membrane integrity in fungi. In cancer cells, it may interfere with DNA replication and induce apoptosis.
Comparison with Similar Compounds
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-: This compound lacks the methoxy-methyl group, which may affect its biological activity and chemical reactivity.
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methyl-: This compound lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
The uniqueness of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-dichlorophenyl)-beta-methoxy-alpha-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
83223-83-0 |
|---|---|
Molecular Formula |
C12H13Cl2N3O2 |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-methoxy-1-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-12(18,9-4-3-8(13)5-10(9)14)11(19-2)17-7-15-6-16-17/h3-7,11,18H,1-2H3 |
InChI Key |
ZAIHDCVTOLNXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(N2C=NC=N2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


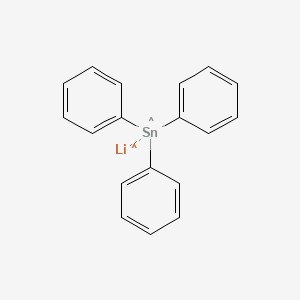
![(1R,2S,14R,16S)-3-(4-fluorobenzoyl)-17,19-dioxa-4-azapentacyclo[14.2.1.02,14.04,13.05,10]nonadeca-5,7,9,11-tetraen-15-one](/img/structure/B14150479.png)
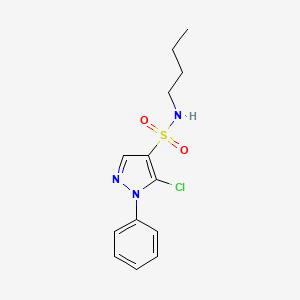

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B14150502.png)
![5-chloro-3-methyl-1-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}-1H-pyrazole-4-carboxamide](/img/structure/B14150507.png)
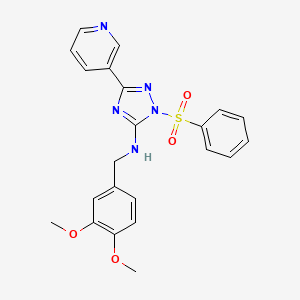
![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
![benzene-1,4-diylbis[(E)diazene-2,1-diyl-5-methyl-2-(propan-2-yl)benzene-4,1-diyl] bis(4'-octylbiphenyl-4-carboxylate)](/img/structure/B14150525.png)
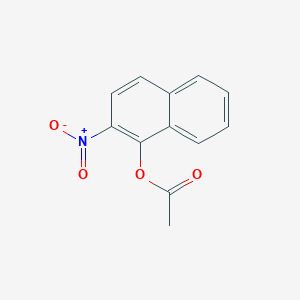
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
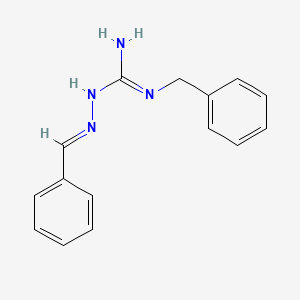
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2,2-diphenyl-acetamide](/img/structure/B14150535.png)
![N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14150536.png)
